3-(5-{[(5E)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID -

3-(5-{[(5E)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Catalog Number: EVT-4889761
CAS Number:
Molecular Formula: C18H11N3O4S2
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate []

Compound Description: This compound features a thiazolidinone ring substituted at the 5-position with a methylidene acetate group and a hydrazinylidene moiety. It was synthesized via a thia-Michael reaction using dimethyl acetylenedicarboxylate. []

2. 4-(4-Chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide []

Compound Description: This compound serves as the precursor for synthesizing Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate. It features a thiosemicarbazide moiety linked to a (2,4-dichloro-1,3-thiazol-5-yl)methylidene group. []

3. 3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones []

Compound Description: This series of compounds represents a collection of structurally similar molecules featuring a thiazolidinone ring system with various substituents. Key modifications include arylidene groups at the 5-position and alkoxyphthalimido substituents at the nitrogen atom of the thiazolidinone ring. []

4. (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides [, ]

Compound Description: These compounds consist of a semicarbazide unit linked to a thiazole ring and an oxindole moiety. The thiazole ring is further substituted at the 4-position with various groups. [, ]

5. 2-({[5-(3-chloro-2-oxo-4-substituted-phenylazetidin-1-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid derivatives (13-20) []

Compound Description: These compounds feature a benzoic acid moiety linked to a thiadiazole ring. The thiadiazole ring is further substituted with a substituted phenylazetidinone group. []

6. 2-({[5-(4-oxo-2-substituted-phenyl-1,3-thiazolidin-3-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid derivatives (21-28) []

Compound Description: This series closely resembles the previous entry, with the key difference being the presence of a thiazolidinone ring instead of an azetidinone ring. These compounds were synthesized from the same precursor, highlighting the versatility of the synthetic route. []

7. (Pyrazole-4-yl)methylenethiazolidines []

Compound Description: This broad class encompasses various compounds featuring a pyrazole ring linked to a thiazolidine moiety through a methylene bridge. The specific examples discussed in the paper include modifications at the 3rd and 5th positions of the thiazolidine ring and the 1st and 3rd positions of the pyrazole ring. []

8. 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (BML-260) []

Compound Description: BML-260 is a small molecule shown to promote the growth of hematopoietic stem and progenitor cells. It features a benzylidenethiazolidinone scaffold with a sulfanylidene group at the 2-position and a benzoic acid substituent. []

9. Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates []

Compound Description: This series of compounds features a thiazolidinone ring substituted with an arylcarbonylamino group at the 3-position. The thiazolidinone is further linked to a phenoxyacetate moiety. []

10. 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethoxyphthalimido-1,3,4-thiadiazol-2-amine []

Compound Description: This compound features a thiadiazole ring substituted with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group and an ethoxyphthalimido group. It was synthesized from a pyrazole derivative as a key intermediate. []

11. 3-(4-substituted phenyl)-6-N-ethoxyphthalimido-3,3a-dihydro[1,3]thiazolo[4,5-c]isoxazol-5(6H)-ylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide []

Compound Description: This series of compounds incorporates both thiazole and isoxazole rings within its structure, along with a pyrazole and a hydrazide moiety. The variations within the series arise from different substituents at the 4-position of the phenyl ring attached to the thiazole ring. []

12. 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (compound 1) []

Compound Description: Compound 1 is a potent full agonist of human GPR35, exhibiting high selectivity for the human ortholog. It features a thiazolidinone core, a benzylidene substituent, and a benzoic acid moiety. []

13. 2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino)benzoic acid (ML-145) [, ]

Compound Description: ML-145 is a known antagonist of human GPR35, showcasing competitive behavior against various agonists. This compound features a thiazolidinone ring, a sulfanylidene group, and a substituted benzoic acid moiety. [, ]

Properties

Product Name

3-(5-{[(5E)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

IUPAC Name

3-[5-[(E)-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

Molecular Formula

C18H11N3O4S2

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C18H11N3O4S2/c19-17-21(18-20-6-7-26-18)15(22)14(27-17)9-12-4-5-13(25-12)10-2-1-3-11(8-10)16(23)24/h1-9,19H,(H,23,24)/b14-9+,19-17?

InChI Key

OOGTVZNCVOYMHJ-IBEXDWOESA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=N)S3)C4=NC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.